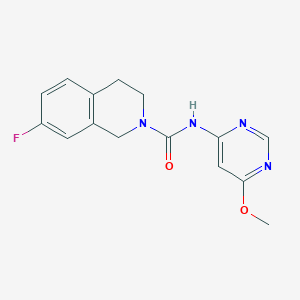
7-fluoro-N-(6-methoxypyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-fluoro-N-(6-methoxypyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide, also known as FIPI, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FIPI has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that plays a critical role in regulating cellular signaling pathways.
Wirkmechanismus
7-fluoro-N-(6-methoxypyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide inhibits the activity of PLD by binding to its catalytic domain, which prevents the enzyme from catalyzing the hydrolysis of phosphatidylcholine to generate phosphatidic acid. This results in a decrease in the levels of phosphatidic acid, which is a key signaling molecule that regulates a variety of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of PLD activity by this compound has been shown to decrease cell proliferation, induce apoptosis, and inhibit cell migration and invasion. Additionally, this compound has been shown to decrease the production of pro-inflammatory cytokines and chemokines, which suggests that it may have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
7-fluoro-N-(6-methoxypyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized, and it has been shown to be specific for PLD. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, one limitation of this compound is that it has relatively low potency compared to other PLD inhibitors, which may limit its utility in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 7-fluoro-N-(6-methoxypyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide. One potential area of investigation is the development of more potent PLD inhibitors based on the structure of this compound. Additionally, further studies are needed to determine the efficacy of this compound in animal models of various diseases. Finally, the potential use of this compound in combination with other drugs or therapies should be explored to determine whether it can enhance their efficacy.
Synthesemethoden
7-fluoro-N-(6-methoxypyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is a synthetic compound that can be prepared using a multistep synthesis method. The synthesis involves the reaction of 6-methoxypyrimidin-4-amine with 2-bromo-3-fluoro-1H-isoquinoline-4-carboxylic acid to form the intermediate product, which is then treated with triphosgene and methanol to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
7-fluoro-N-(6-methoxypyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has been extensively studied in the field of scientific research due to its potential therapeutic applications. It has been shown to inhibit the activity of PLD, which is involved in a variety of cellular processes such as membrane trafficking, cytoskeletal rearrangement, and cell proliferation. As a result, this compound has been investigated as a potential treatment for various diseases such as cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
7-fluoro-N-(6-methoxypyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2/c1-22-14-7-13(17-9-18-14)19-15(21)20-5-4-10-2-3-12(16)6-11(10)8-20/h2-3,6-7,9H,4-5,8H2,1H3,(H,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOACETWHZFAOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)N2CCC3=C(C2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methylsulfonyl]-4,5-dimethyl-1,3-thiazole](/img/structure/B7648484.png)
![3-[1-(1,3-Dihydro-2-benzofuran-5-ylmethylamino)propyl]benzenesulfonamide](/img/structure/B7648488.png)
![Methyl 2-[(2-amino-2-oxoethyl)amino]-2-naphthalen-2-ylacetate](/img/structure/B7648506.png)
![2-(oxolan-2-yl)-4-[(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)methyl]morpholine](/img/structure/B7648526.png)
![N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B7648534.png)
![N-methyl-4-[2-(3-methylphenyl)acetyl]morpholine-2-carboxamide](/img/structure/B7648548.png)
![2-(1-Pyridin-4-ylethylamino)-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone](/img/structure/B7648563.png)
![5-Methyl-2-[1-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyridine](/img/structure/B7648568.png)
![2-Phenyl-2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methylamino]ethanol](/img/structure/B7648574.png)
![2-[(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methylamino]-2-phenylethanol](/img/structure/B7648584.png)
![1-[1-[4-(3-Fluorophenyl)butan-2-yl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7648587.png)
![N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]-1-pyridin-4-ylethanamine](/img/structure/B7648594.png)
![2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamino]-2-phenylethanol](/img/structure/B7648600.png)
![2-[4-(3-Fluorophenyl)butan-2-yl-methylamino]ethanol](/img/structure/B7648605.png)